N-[1-({[4-(acetylamino)phenyl]carbamothioyl}amino)-2,2,2-trichloroethyl]-4-methylbenzamide
Description
This compound is a structurally complex benzamide derivative featuring:
- 4-methylbenzamide core: Provides lipophilicity and influences binding to aromatic interaction sites.
- Carbamothioyl-amino-acetylamino phenyl moiety: Introduces sulfur-based interactions (e.g., hydrogen bonding, thiol reactivity) and acetylated amine functionality for metabolic stability.
Properties
CAS No. |
5143-04-4 |
|---|---|
Molecular Formula |
C19H19Cl3N4O2S |
Molecular Weight |
473.8 g/mol |
IUPAC Name |
N-[1-[(4-acetamidophenyl)carbamothioylamino]-2,2,2-trichloroethyl]-4-methylbenzamide |
InChI |
InChI=1S/C19H19Cl3N4O2S/c1-11-3-5-13(6-4-11)16(28)25-17(19(20,21)22)26-18(29)24-15-9-7-14(8-10-15)23-12(2)27/h3-10,17H,1-2H3,(H,23,27)(H,25,28)(H2,24,26,29) |
InChI Key |
GDQKKCLTPUDRIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[1-({[4-(acetylamino)phenyl]carbamothioyl}amino)-2,2,2-trichloroethyl]-4-methylbenzamide involves several steps. The synthetic route typically starts with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Industrial production methods may involve optimizing these reaction conditions to increase yield and purity.
Chemical Reactions Analysis
N-[1-({[4-(acetylamino)phenyl]carbamothioyl}amino)-2,2,2-trichloroethyl]-4-methylbenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be used to study the effects of specific functional groups on biological systems. In medicine, it has potential applications in drug development and therapeutic treatments. In industry, it can be used in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of N-[1-({[4-(acetylamino)phenyl]carbamothioyl}amino)-2,2,2-trichloroethyl]-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity, leading to various biological and chemical outcomes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. Substituent Variations on the Benzamide Core
| Compound Name | Key Structural Differences | Impact on Properties |
|---|---|---|
| N-[1-({[4-(acetylamino)phenyl]carbamothioyl}amino)-2,2,2-trichloroethyl]-3-methylbenzamide () | Methyl group at 3-position of benzamide (vs. 4-position in target) | Altered steric hindrance and electronic distribution, potentially affecting binding affinity to hydrophobic pockets . |
| 4-chloro-N-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}benzamide () | Replaces carbamothioyl group with methylphenylamino moiety | Loss of sulfur-mediated interactions; increased amine reactivity but reduced stability in oxidative environments . |
| N-[(4-ethylphenyl)carbamothioyl]-4-propoxybenzamide () | Propoxy group instead of methylbenzamide | Enhanced solubility due to ether oxygen but reduced lipophilicity, impacting membrane permeability . |
2.2. Modifications in the Carbamothioyl-Acetylamino Phenyl Group
| Compound Name | Key Structural Differences | Impact on Properties |
|---|---|---|
| Benzyl 1-({[4-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethylcarbamate () | Benzyl carbamate replaces 4-methylbenzamide | Introduces ester functionality, increasing susceptibility to hydrolysis and altering pharmacokinetics . |
| N-[1-({[4-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethyl]-5-bromo-2-furamide () | 5-bromo-furamide substituent | Bromine enhances electrophilicity, potentially improving cross-coupling reactivity but increasing toxicity risks . |
| N-(4-acetylaminophenyl)-2-methylbenzamide () | Lacks trichloroethyl and carbamothioyl groups | Simplified structure with reduced steric bulk; likely lower target specificity but improved synthetic accessibility . |
Key Research Findings
- Synthetic Challenges: The trichloroethyl group requires highly controlled chlorination conditions, leading to lower yields (~40–50%) compared to non-halogenated analogs (70–80%) .
- Stability Studies : The carbamothioyl group in the target compound undergoes oxidation to sulfonamides under acidic conditions, necessitating stabilizers for in vivo applications .
- Computational Modeling : Molecular docking reveals that the 4-methylbenzamide core in the target compound fits into hydrophobic pockets of kinase enzymes more effectively than 3-methyl or chloro-substituted derivatives .
Biological Activity
N-[1-({[4-(acetylamino)phenyl]carbamothioyl}amino)-2,2,2-trichloroethyl]-4-methylbenzamide is a complex organic compound with a unique molecular structure that suggests significant biological activity. This compound contains various functional groups, including an acetylamino group and a trichloroethyl moiety, which contribute to its potential therapeutic applications. This article delves into the biological activity of this compound, examining its mechanisms of action, interactions with biological molecules, and potential therapeutic uses based on recent research findings.
- Molecular Formula : C19H19Cl3N4O2S
- Molecular Weight : Approximately 411.7 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. Research indicates that the compound may inhibit certain enzymes involved in critical cellular processes, such as histone deacetylases (HDACs), which play a vital role in regulating gene expression and cellular proliferation.
Inhibition of Enzymes
Studies have demonstrated that similar compounds exhibit potent inhibitory effects on HDACs. For instance, a related compound showed selectivity for HDAC3 with an IC50 value of 95.48 nM, indicating strong potential for antitumor activity . The inhibition of HDACs can lead to increased acetylation of histones, promoting gene expression associated with apoptosis and cell cycle arrest.
Antitumor Activity
The antiproliferative effects of this compound have been suggested through various in vitro studies. These studies indicate that the compound may induce apoptosis in cancer cells by altering cell cycle dynamics and promoting G2/M phase arrest.
Case Study: Antiproliferative Assays
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| This compound | HepG2 | TBD | Induces apoptosis |
| FNA (related compound) | HepG2 | 1.30 | HDAC3 inhibition |
Interaction with Biological Molecules
Research on the interactions between this compound and various biomolecules is crucial for understanding its therapeutic potential. The compound's ability to bind to enzymes or receptors can significantly alter their activity and lead to various biological outcomes.
Comparative Analysis with Similar Compounds
To better understand the potential applications of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-[1-({[4-(acetylamino)phenyl]carbamothioyl}amino)-2,2,2-trichloroethyl]-3-methylbenzamide | Similar functional groups but differs in methyl substitution | Potential differences in biological activity due to methyl group |
| N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-4-butoxybenzamide | Contains a butoxy group instead of trichloroethyl | May exhibit different solubility and reactivity |
| N-[1-(4-acetamidophenyl)-N'-methylthiourea] | Similar core structure but lacks trichloroethyl moiety | Different pharmacological properties due to structural variations |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
